1-Aminocyclopropane-1-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-aminocyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-3(7)4(6)1-2-4/h1-2,6H2,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGXRDGYMLGBBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470904 | |

| Record name | 1-Aminocyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137360-55-5 | |

| Record name | 1-Aminocyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical properties of 1-aminocyclopropane-1-carboxamide

An In-Depth Technical Guide to the Chemical Properties of 1-Aminocyclopropane-1-carboxamide

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound. As a derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), a key intermediate in the biosynthesis of the plant hormone ethylene and a modulator of mammalian NMDA receptors, this molecule holds significant interest for researchers in agrochemistry, pharmacology, and medicinal chemistry.[1][2] This document details the compound's physicochemical properties, provides a robust synthetic protocol, explores its spectroscopic signature and chemical reactivity, and discusses its relevant biological context. The information is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required for its application in experimental settings.

Chemical Identity and Physicochemical Properties

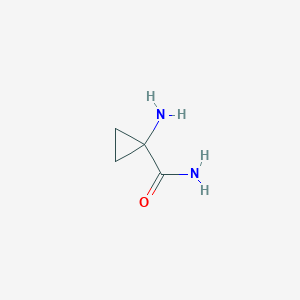

This compound is a non-proteinogenic α-amino acid derivative characterized by a strained three-membered cyclopropane ring, which imparts unique conformational rigidity and chemical properties.[1] Unlike its parent carboxylic acid, the Cα position is bonded to a carboxamide group.

Chemical Structure:

Caption: Molecular structure of this compound.

The table below summarizes key identifiers and physicochemical properties for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Molecular Formula | C₄H₈N₂O | PubChem[3] |

| Molecular Weight | 100.12 g/mol | PubChem[3] |

| CAS Number | 137360-55-5 | PubChem[3] |

| SMILES | C1CC1(C(=O)N)N | PubChem[3] |

| Computed LogP | -1.4 | PubChem[3] |

| Hydrogen Bond Donors | 2 (Amine and Amide) | PubChem[3] |

| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | PubChem[3] |

| Form | Crystalline solid (predicted) | Inferred from parent |

Synthesis of this compound

While numerous synthetic routes exist for the parent compound, 1-aminocyclopropane-1-carboxylic acid (ACC)[4][5][6][7], the most direct and reliable pathway to the amide derivative is via the activation of the carboxylic acid functional group of ACC, followed by amidation. This common transformation is efficient and leverages the readily available ACC starting material.

The workflow below outlines a standard laboratory-scale synthesis using a carbodiimide coupling agent, which facilitates the formation of an amide bond under mild conditions.

Caption: Synthetic workflow for this compound from ACC.

Experimental Protocol: Synthesis via Amide Coupling

This protocol describes the synthesis starting from N-Boc protected ACC.

Step 1: N-Boc Protection of 1-Aminocyclopropane-1-carboxylic Acid

-

Dissolve 1-aminocyclopropane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M sodium hydroxide solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the mixture with 1 M HCl to pH 2-3 and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-ACC.

Causality: The Boc group protects the primary amine, preventing it from reacting as a nucleophile in the subsequent amide coupling step. The basic condition (NaOH) is necessary to deprotonate the carboxylic acid and facilitate the reaction with Boc anhydride.

Step 2: Amidation

-

Dissolve Boc-ACC (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and ammonium chloride (NH₄Cl, 1.5 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Add N,N'-Diisopropylethylamine (DIPEA, 2.5 eq) to the mixture.

-

Cool the solution to 0 °C and add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl, 1.2 eq).

-

Stir the reaction at room temperature for 12-18 hours.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Causality: EDC is a zero-length crosslinker that activates the carboxyl group of Boc-ACC. HOBt is added to form an active ester intermediate, which suppresses side reactions and minimizes potential racemization. DIPEA acts as an organic base to neutralize the HCl salt of EDC and to deprotonate ammonium chloride, releasing ammonia in situ as the nucleophile.

Step 3: Deprotection

-

Dissolve the crude Boc-protected amide from the previous step in dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA, typically 25-50% v/v in DCM).

-

Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Purify the resulting crude product, this compound, by recrystallization or preparative HPLC.

Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, regenerating the free primary amine to yield the final product.

Spectroscopic and Analytical Characterization

The structural identity and purity of this compound are confirmed using standard analytical techniques. The data presented below are based on public database information and predicted values from its known structure.[3]

| Technique | Method | Expected Features | Source / Rationale |

| Mass Spectrometry | GC-MS | Molecular Ion (M⁺): m/z = 100.06 | PubChem[3] |

| Infrared (IR) Spectroscopy | Vapor Phase | ~3400-3200 cm⁻¹ (N-H stretch, amine & amide); ~1680 cm⁻¹ (C=O stretch, amide I); ~1600 cm⁻¹ (N-H bend, amine) | PubChem[3] |

| ¹H NMR | (D₂O, 400 MHz) | δ 1.2-1.6 ppm (m, 4H, cyclopropane -CH₂-CH₂-) | Predicted based on structure |

| ¹³C NMR | (D₂O, 100 MHz) | δ ~175 ppm (amide C=O); δ ~40 ppm (quaternary Cα); δ ~15 ppm (cyclopropane -CH₂-) | Predicted based on structure |

-

Mass Spectrometry confirms the molecular weight of the compound.

-

IR Spectroscopy provides evidence for the key functional groups: the N-H bonds of the primary amine and amide, and the carbonyl group of the amide.

-

NMR Spectroscopy confirms the carbon-hydrogen framework. The highly symmetric nature of the cyclopropane ring results in a complex multiplet for the four methylene protons in the ¹H NMR spectrum. The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the amide carbonyl, the quaternary alpha-carbon, and the equivalent methylene carbons of the cyclopropane ring.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three key structural features:

-

Primary Amine (-NH₂) : This group is nucleophilic and basic. It will readily undergo reactions typical of primary amines, such as acylation, alkylation, and salt formation with acids. This is the site that requires protection during synthesis of the amide from the parent acid.

-

Primary Amide (-CONH₂) : The amide functional group is relatively stable but can be hydrolyzed to the parent carboxylic acid under strong acidic or basic conditions with heating.

-

Cyclopropane Ring : The three-membered ring is highly strained. While stable under normal conditions, it can undergo ring-opening reactions under harsh conditions, such as catalytic hydrogenation at high pressure and temperature or with certain strong electrophiles.

For laboratory use, the compound should be stored in a cool, dry place, protected from moisture and strong acids.

Biological and Pharmacological Context

The scientific interest in this compound stems directly from the well-established biological roles of its parent acid, ACC.

Precursor to Ethylene in Plants

In plant biology, ACC is the immediate precursor to ethylene, a critical hormone that regulates a vast array of processes including fruit ripening, senescence, and stress responses.[1][2][8][9] ACC is synthesized from S-adenosyl-L-methionine (SAM) by the enzyme ACC synthase (ACS) and is then converted to ethylene by ACC oxidase (ACO).[2][9]

Caption: The ethylene biosynthetic pathway and the position of the carboxamide derivative.

Researchers may use the carboxamide derivative to study this pathway. It could act as a potential substrate, inhibitor, or a more stable analog to probe the active sites of the ACS or ACO enzymes. Its altered polarity and hydrogen bonding capability compared to the parent acid could influence its uptake and transport within plant tissues.

Modulation of Mammalian NMDA Receptors

Beyond plant biology, ACC is recognized as a partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor in the mammalian central nervous system.[10] The NMDA receptor is a crucial ion channel involved in synaptic plasticity, learning, and memory.

-

At low glutamate concentrations, ACC can act as an agonist, promoting receptor activation.[10]

-

At high glutamate concentrations, it can act as a competitive antagonist.[10]

The carboxamide derivative is a valuable tool for structure-activity relationship (SAR) studies. By replacing the carboxylate with an isosteric but electronically neutral amide group, researchers can investigate the importance of the negative charge of the parent acid for binding and activity at the NMDA receptor. This could inform the design of novel neuroprotective agents or cognitive enhancers.[10]

Conclusion

This compound is a synthetically accessible and chemically distinct derivative of the biologically significant molecule, ACC. Its unique combination of a strained cyclopropane ring, a primary amine, and a primary amide makes it a valuable chemical probe. This guide provides the essential chemical information—including a detailed synthetic protocol, spectroscopic data, and reactivity profile—to empower researchers in drug development and plant science to effectively utilize this compound in their investigations into ethylene biosynthesis and NMDA receptor modulation.

References

- De Meijere, A., et al. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 48(12), 1663-74. [Link]

- Li, J., & Chen, Z. (1998). A Novel Synthesis of 1-Aminocyclopropane-1-carboxylic Acid (ACC).

- Golding, B. T., & O'Sullivan, A. C. (1984). A simple synthesis of the ripening agent 1-aminocyclopropane-1-carboxylic acid.

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11708050, this compound. PubChem.

- Zhou, J., et al. (2002). Spectroscopic Studies of 1-Aminocyclopropane-1-carboxylic Acid Oxidase: Molecular Mechanism and CO2 Activation in the Biosynthesis of Ethylene. Journal of the American Chemical Society, 124(19), 5509-5519. [Link]

- Zhou, J., et al. (2002). Spectroscopic studies of 1-aminocyclopropane-1-carboxylic acid oxidase: molecular mechanism and CO(2) activation in the biosynthesis of ethylene. PubMed. [Link]

- Zhou, J., et al. (2002). Spectroscopic Studies of 1-Aminocyclopropane-1-carboxylic Acid Oxidase: Molecular Mechanism and CO2 Activation in the Biosynthesis of Ethylene.

- Jia, Y. J., et al. (1999). Synthesis and degradation of 1-aminocyclopropane-1-carboxylic acid by Penicillium citrinum. PubMed. [Link]

- CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. (2014).

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 535, 1-Aminocyclopropane-1-carboxylic acid. PubChem.

- Wikipedia contributors. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. Wikipedia.

- Song, H., et al. (2023). Ring-Size-Dependent Helix Stabilization and Biological Activity of Peptides Containing Cyclic α,α-Disubstituted Amino Acids. The Journal of Organic Chemistry. [Link]

- Ali, S., et al. (2023). Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. Frontiers in Plant Science. [Link]

- Karthikeyan, S., et al. (2014). Mechanistic Studies of 1-Aminocyclopropane-1-carboxylate Deaminase (ACCD): Characterization of an Unusual PLP-dependent Reaction. PMC - NIH. [Link]

- Ali, S., et al. (2023). Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. PMC - PubMed Central. [Link]

- Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1602. [Link]

- Glick, B. R. (2007).

- ResearchGate. (2008). ChemInform Abstract: 1-Aminocyclopropane-1-carboxylic Acid Derivatives: A New, General Synthesis and NMDA Receptor Complex Binding Affinity Study.

- Khan, M. A., et al. (2021). Molecular Mechanisms of the 1-Aminocyclopropane-1-Carboxylic Acid (ACC)

- Polko, J. K., & Kieber, J. J. (2019).

- Li, Z., et al. (2022). Potential Roles of 1-Aminocyclopropane-1-carboxylic Acid Synthase Genes in the Response of Gossypium Species to Abiotic Stress by Genome-Wide Identification and Expression Analysis. MDPI. [Link]

Sources

- 1. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C4H8N2O | CID 11708050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. A simple synthesis of the ripening agent 1-aminocyclopropane-1-carboxylic acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

biological activity of ACC amide in plants

An In-depth Technical Guide to the Biological Activity of 1-Aminocyclopropanecarboxamide (ACC Amide) in Plants

Introduction

The gaseous hormone ethylene governs a vast array of developmental processes and stress responses in plants, from seed germination and fruit ripening to senescence and defense.[1] The regulation of ethylene signaling is therefore of paramount importance to plant biology and agriculture. The biosynthesis of this hormone is elegantly simple, with the non-proteinogenic amino acid 1-aminocyclopropane-1-carboxylic acid (ACC) serving as its immediate and water-soluble precursor.[2][3] The conversion of S-adenosyl-L-methionine (SAM) to ACC by ACC synthase (ACS) is the primary rate-limiting step, while the subsequent oxidation of ACC to ethylene is catalyzed by ACC oxidase (ACO).[4][5]

ACC is not merely a passive precursor; it is a critical signaling molecule in its own right. It is transported throughout the plant via amino acid transporters, enabling localized ethylene production far from the site of ACC synthesis.[6][7] Furthermore, a growing body of evidence reveals that ACC possesses ethylene-independent signaling functions, playing a crucial role in processes such as cell wall integrity and embryonic development.[8][9][10] This dual role of ACC as both precursor and independent signal adds significant complexity to the ethylene signaling network.

This guide delves into the potential biological activity of a closely related, yet under-investigated molecule: 1-aminocyclopropanecarboxamide (ACC amide). As a structural analog of ACC, where the carboxylic acid group is replaced by an amide group, ACC amide presents an intriguing subject for research. Does it act as a precursor to ethylene? Can it be converted back to ACC? Or does it possess its own unique signaling properties? This document provides a comprehensive theoretical framework and detailed experimental protocols for researchers and drug development professionals to systematically investigate the .

Section 1: The Foundation - Understanding ACC Metabolism and Transport

To hypothesize about the function of ACC amide, one must first have a firm grasp of the intricate network that regulates ACC levels in the plant. The cellular pool of ACC available for ethylene synthesis is meticulously controlled through biosynthesis, conjugation, catabolism, and transport.

-

Ethylene Biosynthesis: The canonical pathway involves the synthesis of ACC from SAM by ACS, followed by the conversion of ACC to ethylene, CO₂, and cyanide by ACO in an oxygen-dependent reaction.[2][4]

-

Regulation of ACC Pools: Plants prevent the runaway production of ethylene by diverting excess ACC into various metabolic pathways.

-

Conjugation: ACC can be conjugated to form 1-malonyl-ACC (MACC), γ-glutamyl-ACC (GACC), or jasmonyl-ACC (JA-ACC).[5][6][11] These conjugation events are generally considered a means of inactivating and sequestering ACC.

-

Deamination: ACC can be cleaved by ACC deaminase, an enzyme found in both plants and plant-associated bacteria, to produce α-ketobutyrate and ammonia.[2][12] This process not only reduces ethylene levels but can also provide a nitrogen source for rhizobacteria.[11][12]

-

-

ACC Transport: As a mobile signal, ACC is transported both locally between cells and long-distance through the vasculature.[6] This transport is mediated by amino acid transporters, such as LYSINE HISTIDINE TRANSPORTER 1 (LHT1) and LHT2, which facilitate the movement of ACC across cellular membranes.[13][14]

The complex regulation of ACC metabolism is depicted in the pathway diagram below.

Caption: Established metabolic and transport pathways for ACC in plants.

Section 2: Hypothesizing the Bioactivity of ACC Amide

The structural similarity between ACC and ACC amide allows for the formulation of three primary, testable hypotheses regarding its potential biological activity.

Hypothesis A: ACC Amide as a Pro-drug via Conversion to ACC

The most straightforward hypothesis is that ACC amide acts as a precursor, or "pro-drug," which is enzymatically converted to ACC within the plant cell.

-

Proposed Mechanism: This conversion would likely be catalyzed by an amidase enzyme capable of hydrolyzing the amide bond to yield a carboxylic acid (ACC) and ammonia. Plants possess a variety of hydrolases, including fatty acid amide hydrolases (FAAH), which are known to cleave amide bonds in other bioactive lipids, demonstrating that the necessary enzymatic machinery exists.[15][16]

-

Consequence: If this hypothesis is correct, application of ACC amide would lead to an increase in the endogenous ACC pool, subsequently stimulating ethylene production and eliciting classic, ethylene-dependent physiological responses.

Hypothesis B: Direct Conversion to Ethylene by ACC Oxidase (ACO)

It is possible that ACC amide could bypass conversion to ACC and serve as a direct, albeit potentially less efficient, substrate for ACC oxidase.

-

Proposed Mechanism: ACO is a non-heme iron-dependent oxygenase. Its active site might accommodate the slightly different structure of ACC amide, allowing for the oxidative cleavage of the cyclopropane ring to produce ethylene.

-

Supporting Rationale: This idea is supported by compelling research on a synthetic ACC dipeptide (di-ACC). Studies have shown that di-ACC can be converted to ethylene by ACO through substrate promiscuity, inducing weak ethylene responses in Arabidopsis.[17][18] This establishes a precedent for ACO's ability to act on ACC derivatives.

-

Consequence: Similar to Hypothesis A, this mechanism would result in increased ethylene evolution and ethylene-dependent phenotypes.

Hypothesis C: Ethylene-Independent Signaling

Given that ACC itself has signaling functions independent of ethylene, it is plausible that ACC amide could also act as a signaling molecule.

-

Proposed Mechanism: ACC amide could interact with putative ACC receptors or other downstream signaling components that are part of the ethylene-independent ACC pathway.[8] This pathway is known to be involved in regulating cell wall function through interactions with receptor-like kinases.[8]

-

Consequence: If ACC amide functions as a novel signaling molecule, it would induce physiological responses even in the absence of ethylene production or in ethylene-insensitive plant mutants. These responses might be distinct from those induced by ethylene.

Caption: Three primary hypotheses for the mechanism of ACC amide bioactivity.

Section 3: Experimental Framework for Investigation

A systematic, multi-protocol approach is required to dissect the potential bioactivity of ACC amide and distinguish between the proposed hypotheses. Arabidopsis thaliana is an ideal model system due to its rapid life cycle and the availability of well-characterized genetic mutants.

Synthesis and Preparation of Reagents

1-aminocyclopropanecarboxamide is commercially available from suppliers of chemical intermediates.[19]

-

Stock Solution Preparation:

-

Prepare a 100 mM stock solution of ACC amide in sterile, deionized water.

-

Filter-sterilize the solution using a 0.22 µm syringe filter.

-

Store at 4°C for short-term use or at -20°C for long-term storage.

-

Prepare identical stock solutions for ACC (positive control) and any other compounds.

-

Protocol 1: The Etiolated Seedling Triple Response Assay

This classic bioassay is a rapid and robust method to screen for ethylene-like activity. Ethylene treatment causes a characteristic "triple response" in dark-grown dicot seedlings: inhibition of hypocotyl and root elongation, radial swelling of the hypocotyl, and exaggeration of the apical hook.[1]

-

Objective: To determine if ACC amide can induce an ethylene-like phenotype.

-

Methodology:

-

Plate Preparation: Prepare half-strength Murashige and Skoog (MS) agar medium. After autoclaving and cooling to ~50°C, add ACC amide, ACC, or a water control to final concentrations of 0, 0.1, 1, 10, and 50 µM.

-

Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (Col-0 wild-type) seeds and plate them in rows on the prepared media.

-

Stratification: Wrap plates in foil and stratify at 4°C for 3-4 days to ensure uniform germination.

-

Incubation: Place the plates vertically in a dark growth chamber at 22°C for 3-4 days.

-

Data Acquisition: Remove plates and carefully lay them on a flatbed scanner to capture high-resolution images.

-

Analysis: Use image analysis software (e.g., ImageJ) to measure the length of the hypocotyl and primary root for at least 30 seedlings per treatment.

-

Protocol 2: Direct Measurement of Ethylene Evolution

This experiment directly tests whether ACC amide treatment leads to the production of ethylene gas.

-

Objective: To quantify ethylene biosynthesis following ACC amide application.

-

Methodology:

-

Seedling Growth: Grow Arabidopsis seedlings on standard MS medium under light for 5-7 days.

-

Treatment: Prepare liquid MS medium containing 10 µM ACC amide, 10 µM ACC (positive control), or no addition (negative control).

-

Incubation: Transfer a known number (e.g., 10-15) of seedlings into a 4-6 mL gas chromatography (GC) vial containing 1 mL of the respective treatment solution.

-

Sealing and Incubation: Seal the vials with a gas-tight septum and incubate in the light for 4-8 hours.

-

Gas Sampling: Using a gas-tight syringe, withdraw a 1 mL sample of the headspace from each vial.

-

Quantification: Inject the sample into a gas chromatograph equipped with a flame ionization detector (FID) or a photoacoustic laser spectrometer to quantify ethylene concentration.[20][21]

-

Normalization: Normalize ethylene production to the fresh weight of the seedlings in each vial.

-

Protocol 3: Differentiating Ethylene-Dependent and -Independent Action

This crucial set of experiments distinguishes between ethylene-mediated effects (Hypotheses A and B) and ethylene-independent signaling (Hypothesis C).

-

Objective: To assess the activity of ACC amide in genetic backgrounds or chemical conditions where ethylene signaling is blocked.

-

Methodology:

-

Genetic Approach: Repeat the Triple Response Assay (Protocol 1) using an ethylene-insensitive mutant, such as etr1-1 or ein2. These mutants lack key components of the ethylene signaling pathway and are resistant to the effects of ethylene and ACC.[17]

-

Pharmacological Approach: Repeat the Triple Response Assay (Protocol 1) with wild-type seedlings, but co-administer a potent ethylene perception inhibitor like 1-methylcyclopropene (1-MCP).[20] This can be done by placing a 1-MCP-releasing tablet inside the growth chamber.

-

Comparative Analysis: Compare the dose-response curves of ACC amide and ACC in the wild-type versus the mutant/inhibitor conditions. If ACC amide's effects are abolished, its action is ethylene-dependent. If its effects persist, it points to an ethylene-independent mechanism.

-

Protocol 4: In Vitro ACC Oxidase (ACO) Activity Assay

This biochemical assay provides a definitive test of Hypothesis B by determining if ACC amide can serve as a direct substrate for the ACO enzyme.

-

Objective: To measure the direct conversion of ACC amide to ethylene by purified ACO enzyme.

-

Methodology:

-

Enzyme Source: Use a recombinant ACO protein (e.g., Arabidopsis AtACO2 or tomato LeACO1) expressed in and purified from E. coli.

-

Assay Buffer: Prepare an assay buffer containing MOPS (pH 7.2), glycerol, ascorbate (as a reductant), and FeSO₄ (as a cofactor).

-

Reaction Setup: In sealed GC vials on ice, combine the assay buffer, a known amount of purified ACO enzyme, and the substrate: ACC amide or ACC at various concentrations (e.g., 10 µM to 1 mM). Include a no-enzyme control.

-

Incubation: Transfer the vials to a shaking water bath at 30°C for 1-2 hours to allow the reaction to proceed.

-

Quantification: Measure the ethylene produced in the headspace using gas chromatography as described in Protocol 2.

-

Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) for both ACC and ACC amide to compare the efficiency of ACO in utilizing each substrate.

-

Sources

- 1. Frontiers | The Ethylene Precursor ACC Affects Early Vegetative Development Independently of Ethylene Signaling [frontiersin.org]

- 2. 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! [frontiersin.org]

- 4. Ethylene, ACC, and the Plant Growth-Promoting Enzyme ACC Deaminase [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications [frontiersin.org]

- 7. Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Ethylene and 1-Aminocyclopropane-1-carboxylate (ACC) in Plant–Bacterial Interactions [frontiersin.org]

- 10. The Ethylene Precursor ACC Affects Early Vegetative Development Independently of Ethylene Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biochemistry and genetics of ACC deaminase: a weapon to “stress ethylene” produced in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amino Acid Transporters in Plants: Identification and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amino Acid Transporters in Plant Cells: A Brief Review [mdpi.com]

- 15. Structural analysis of a plant fatty acid amide hydrolase provides insights into the evolutionary diversity of bioactive acylethanolamides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity [frontiersin.org]

- 19. chemshuttle.com [chemshuttle.com]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

- 21. The ethylene precursor ACC affects early vegetative development independently of ethylene signaling [biblio.ugent.be]

An In-Depth Technical Guide to the Mechanism of Action of 1-Aminocyclopropane-1-Carboxamide and Its Precursor Acid

A Senior Application Scientist's Synthesis of Current Knowledge and a Roadmap for Future Investigation

Introduction: A Tale of Two Molecules—Carboxylic Acid vs. Carboxamide

In the landscape of bioactive small molecules, the cyclopropyl amino acid scaffold holds significant interest. At the forefront is 1-aminocyclopropane-1-carboxylic acid (ACC), a molecule with profoundly different, context-dependent mechanisms of action across kingdoms of life. It is the penultimate precursor to the plant hormone ethylene, a signaling molecule in its own right, and a modulator of neurotransmission in mammals.[1][2][3][4]

This guide addresses the specified topic of 1-aminocyclopropane-1-carboxamide . However, a comprehensive survey of the scientific literature reveals a critical knowledge gap: there is a notable absence of published research detailing the mechanism of action, pharmacology, or biological role of the carboxamide derivative. In contrast, its parent molecule, the carboxylic acid (ACC), is the subject of thousands of studies.

For the researcher, scientist, or drug development professional, understanding the well-elucidated actions of ACC is the essential starting point for any investigation into its derivatives. The substitution of a carboxylic acid with a carboxamide represents a fundamental chemical change—transforming an anionic, potential bidentate ligand into a neutral, hydrogen-bond-donating-and-accepting moiety. This alteration has profound implications for receptor binding, enzyme processing, and membrane permeability.

This guide is therefore structured in two parts. Part I provides an in-depth, technical overview of the known mechanisms of action of 1-aminocyclopropane-1-carboxylic acid (ACC), grounding any future research in established science. Part II addresses the titular carboxamide directly, outlining the implications of its structural differences and proposing a logical, experimentally-driven framework for its future mechanistic elucidation.

Caption: Chemical distinction between ACC and its carboxamide derivative.

Part I: The Multifaceted Mechanisms of 1-Aminocyclopropane-1-carboxylic Acid (ACC)

The biological activity of ACC is a masterclass in molecular evolution, with the same small molecule being utilized for entirely different purposes in plants, microbes, and mammals.

Mechanism in Plant Biology: The Ethylene Precursor

In higher plants, ACC is the direct and rate-limiting precursor to ethylene, a gaseous hormone that regulates a vast array of processes from germination to senescence.[4][5][6] The pathway is a cornerstone of plant biochemistry.

-

Synthesis of ACC: The process begins with S-adenosyl-L-methionine (SAM). The enzyme ACC synthase (ACS) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme, catalyzes the conversion of SAM into ACC.[5][6] This step is highly regulated at both transcriptional and post-translational levels, making ACS a key control point for ethylene production.[7]

-

Conversion to Ethylene: ACC is then oxidized by the enzyme ACC oxidase (ACO) , a non-heme iron(II) and ascorbate-dependent dioxygenase, to produce ethylene, carbon dioxide, and cyanide.[5][7][8] The cyanide is detoxified by the plant. The activity of ACO is dependent on O₂, Fe²⁺, ascorbate, and uniquely, CO₂ as a cofactor.[8] The negatively charged carboxylate group of ACC is critical for its bidentate binding to the iron center in the ACO active site.

Caption: The ethylene biosynthesis pathway in higher plants.

Beyond its role as a precursor, ACC itself can act as an ethylene-independent signaling molecule, a research area of growing interest.[1][3][9]

Mechanism in Microbiology: A Substrate for Growth

Certain soil bacteria and fungi have evolved a mechanism to capitalize on the ACC exuded by plant roots. They possess the enzyme ACC deaminase (ACCD) .[10]

-

Enzymatic Action: ACCD is a PLP-dependent enzyme that catalyzes the hydrolytic cleavage of ACC's cyclopropane ring to yield α-ketobutyrate and ammonia.[10]

-

Biological Consequence: By breaking down ACC, these microbes effectively lower the concentration of this ethylene precursor around the plant roots. This reduction in ACC leads to lower ethylene levels in the plant, which can mitigate the growth-inhibiting effects of stress-induced ethylene, thereby promoting plant growth and stress tolerance.[11] The microbes, in turn, utilize the α-ketobutyrate and ammonia as carbon and nitrogen sources.

Mechanism in Mammalian Pharmacology: An NMDA Receptor Ligand

In a remarkable example of convergent evolution, ACC also functions as a ligand within the mammalian central nervous system. It acts specifically at the glycine co-agonist binding site (also known as the 'glycineB' or 'NR1' site) of the N-methyl-D-aspartate (NMDA) receptor .[2][12][13]

-

Receptor Modulation: The NMDA receptor, a crucial ionotropic glutamate receptor for synaptic plasticity, learning, and memory, requires the binding of both glutamate and a co-agonist (glycine or D-serine) to become fully active. ACC is a potent and selective ligand for this co-agonist site.[14][15]

-

Agonist/Partial Agonist Activity: ACC acts as a partial agonist at the glycine site.[9] In the presence of low glutamate concentrations, it can act as an agonist, facilitating receptor activation.[3] Conversely, at high glutamate concentrations, it can act as a competitive antagonist against the full co-agonists glycine and D-serine.[3] This dual activity has led to its investigation for neuroprotective properties, as it can potentially dampen the excessive NMDA receptor activation (excitotoxicity) that occurs during ischemic events while maintaining basal receptor tone.[3][9][16]

| Parameter | Value | Assay Condition | Reference |

| IC₅₀ | 38 nM | [³H]-glycine binding to rat forebrain membranes | [14] |

| EC₅₀ (Agonist) | 0.7-0.9 µM | NMDA receptor activation (low glutamate) | [3] |

| EC₅₀ (Antagonist) | 81.6 nM | NMDA receptor antagonism (high glutamate) | [3] |

| Table 1: Quantitative pharmacological data for ACC at the NMDA receptor. |

Part II: this compound - A Frontier for Investigation

As established, there is no direct experimental evidence in the peer-reviewed literature detailing the mechanism of action of this compound. We must therefore rely on logical deduction based on its structure to hypothesize its potential activities and design a robust strategy for its investigation.

Hypothesized Biological Inactivity at Known ACC Targets

The conversion of the C1 carboxylate to a carboxamide is predicted to abolish or significantly reduce its activity at the known targets of ACC.

-

ACC Oxidase (ACO): The catalytic mechanism of ACO requires the bidentate coordination of the amino and carboxylate groups of ACC to the active site Fe(II) ion.[8] A carboxamide is a poor metal ligand compared to a carboxylate and cannot form this crucial anionic, bidentate interaction. It is therefore highly probable that this compound is not a substrate for ACC oxidase and will not be converted to ethylene.

-

NMDA Receptor: The binding pocket of the glycine site on the NR1 subunit of the NMDA receptor is exquisitely tuned to recognize the zwitterionic structure of amino acids. The negatively charged carboxylate is critical for forming a salt bridge with a conserved arginine residue in the binding site. Replacing the carboxylate with a neutral amide group would eliminate this key electrostatic interaction, likely resulting in a dramatic loss of binding affinity .

A Roadmap for Mechanistic Elucidation

For a drug development professional or researcher tasked with characterizing this novel compound, a systematic, multi-tiered approach is required. The following workflow outlines a self-validating system to determine its mechanism of action.

Caption: Experimental workflow for elucidating the mechanism of a novel compound.

Experimental Protocols

Protocol 1: In Vitro ACC Oxidase Activity Assay

This protocol determines if this compound can serve as a substrate for ACO.

-

Reagent Preparation:

-

Assay Buffer: 100 mM MOPS, pH 7.2, 10% glycerol.

-

Cofactors: 30 mM Sodium Ascorbate, 10 mM NaHCO₃, 50 µM FeSO₄. Prepare fresh.

-

Substrates: 10 mM 1-aminocyclopropane-1-carboxylic acid (Positive Control), 10 mM this compound (Test Compound).

-

Enzyme: Recombinant ACC Oxidase (e.g., from Arabidopsis thaliana or Petunia hybrida).

-

-

Assay Procedure:

-

In a 10 mL gas-tight vial sealed with a septum, add 1.8 mL of Assay Buffer.

-

Add 100 µL of the cofactor mix.

-

Add 50 µL of enzyme solution.

-

Initiate the reaction by injecting 100 µL of either the positive control, test compound, or water (negative control).

-

Incubate at 30°C with gentle shaking for 1 hour.

-

-

Quantification:

-

Using a gas-tight syringe, withdraw 1 mL of the headspace from the vial.

-

Inject the headspace gas into a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an alumina-packed column to quantify ethylene concentration.

-

-

Interpretation: Compare the ethylene peak area from the test compound reaction to the positive and negative controls. Significant ethylene production above the negative control indicates the compound is a substrate.

Protocol 2: NMDA Receptor Competitive Binding Assay

This protocol determines if the carboxamide binds to the glycine co-agonist site.

-

Reagent Preparation:

-

Binding Buffer: 50 mM Tris-acetate, pH 7.4.

-

Radioligand: [³H]-Glycine or a suitable antagonist like [³H]-MDL 105,519 (final concentration ~5 nM).

-

Non-specific Binding Control: 1 mM Glycine.

-

Test Compounds: Serial dilutions of this compound (e.g., 1 nM to 1 mM).

-

Membrane Preparation: Synaptosomal membranes prepared from rat forebrain tissue, known to be rich in NMDA receptors.

-

-

Assay Procedure:

-

In a 96-well plate, combine membrane preparation, [³H]-radioligand, and either buffer, non-specific control, or a concentration of the test compound.

-

Incubate at 4°C for 30 minutes.

-

-

Separation and Counting:

-

Rapidly filter the reaction mixture through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

-

Wash the filters three times with ice-cold Binding Buffer.

-

Place filters in scintillation vials with scintillation cocktail.

-

Quantify bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Conclusion

The study of this compound presents a compelling scientific challenge. While its structural parent, 1-aminocyclopropane-1-carboxylic acid (ACC), is a molecule with a rich and diverse biological story—acting as a plant hormone precursor, a microbial nutrient source, and a neuromodulator—the carboxamide derivative remains an enigma.

Based on first principles of biochemistry and pharmacology, it is unlikely that the carboxamide will engage the known targets of ACC with any significant potency. The carboxylate moiety is simply too critical for the documented molecular interactions. This guide provides the foundational knowledge of ACC's mechanisms and a clear, logical, and technically sound experimental roadmap. The protocols and workflows described herein offer a self-validating system for any researcher to definitively test these hypotheses and embark on the discovery of what may be a completely novel mechanism of action for this understudied molecule. The path from an unknown compound to a characterized biological agent begins with these foundational steps.

References

- Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1602. [Link]

- Rao, T. S., Cler, J. A., Compton, R. P., Emmett, M. R., Mick, S. J., Sun, E. T., Iyengar, S., & Wood, P. L. (1990). Neuropharmacological characterization of 1-aminocyclopropane-1-carboxylate and 1-aminocyclobutane-1-carboxylate, ligands of the N-methyl-D-aspartate-associated glycine receptor. Neuropharmacology, 29(3), 305–309. [Link]

- Mahesh, P., et al. (2020). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.

- Moroni, F., et al. (1998). 1-Aminocylopropane-1-carboxylic acid derivatives as ligands at the glycine-binding site of the N-methyl-D-aspartate receptor. Il Farmaco, 53(3), 181-188. [Link]

- Vannucchi, M. G., et al. (1996). 1-Aminocyclopropane-carboxylic acid reduces NMDA-induced hippocampal neurodegeneration in vivo. NeuroReport, 7(2), 397-400. [Link]

- National Center for Biotechnology Information. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. PubChem Compound Summary for CID 535. [Link]

- Watson, W. T., et al. (1988). 1-Aminocyclopropane-1-carboxylic acid (ACC) mimics the effects of glycine on the NMDA receptor ion channel. European Journal of Pharmacology, 157(1), 115-116. [Link]

- Haque, M. I., & Kumar, V. (2023). The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance. MDPI. [Link]

- Glick, B. R. (2014). Reaction mechanisms of the bacterial enzyme 1-aminocyclopropane-1-carboxylate deaminase. Canadian Journal of Microbiology, 60(9), 575-581. [Link]

- Houben, M., & Van de Poel, B. (2019). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene. Frontiers in Plant Science, 10, 695. [Link]

- Watson, W. T., et al. (1988). 1-Aminocyclopropane-1-carboxylic acid (ACC) mimics the effects of glycine on the NMDA receptor ion channel. European Journal of Pharmacology, 157(1), 115-116. [Link]

- Hausinger, R. P. (Ed.). (2012). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase. In 2-Oxoglutarate-Dependent Oxygenases. Royal Society of Chemistry. [Link]

- Glick, B. R. (2012). Enzymes that regulate ethylene levels - 1-Aminocyclopropane-1-carboxylic acid (ACC) deaminase, ACC synthase and ACC oxidase.

- Li, W., et al. (2022). A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity. Frontiers in Plant Science, 13, 987431. [Link]

- Ali, S., et al. (2023). Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. Frontiers in Microbiology, 14, 1232086. [Link]

- National Center for Biotechnology Information. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. PubChem Compound Summary for CID 535. [Link]

- Li, G., et al. (2015). Mechanistic Studies of 1-Aminocyclopropane-1-carboxylate Deaminase (ACCD): Characterization of an Unusual PLP-dependent Reaction. Journal of the American Chemical Society, 137(5), 1931-1941. [Link]

- Houben, M., & Van de Poel, B. (2019). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene. Frontiers in Plant Science, 10, 695. [Link]

- Ali, S., et al. (2023). Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. Frontiers in Microbiology, 14. [Link]

- Pattyn, J., et al. (2021). A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity. Frontiers in Plant Science, 13, 987431. [Link]

Sources

- 1. 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuropharmacological characterization of 1-aminocyclopropane-1-carboxylate and 1-aminocyclobutane-1-carboxylate, ligands of the N-methyl-D-aspartate-associated glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study [frontiersin.org]

- 5. Frontiers | 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene [frontiersin.org]

- 6. Frontiers | A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. books.rsc.org [books.rsc.org]

- 9. 1-Aminocyclopropane-carboxylic acid reduces NMDA-induced hippocampal neurodegeneration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanistic Studies of 1-Aminocyclopropane-1-carboxylate Deaminase (ACCD): Characterization of an Unusual PLP-dependent Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and degradation of 1-aminocyclopropane-1-carboxylic acid by Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-Aminocylopropane-1-carboxylic acid derivatives as ligands at the glycine-binding site of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1-Aminocyclopropane-1-carboxylic acid (ACC) mimics the effects of glycine on the NMDA receptor ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1-Aminocyclopropane-1-carboxylic Acid [sigmaaldrich.com]

- 15. scbt.com [scbt.com]

- 16. 1-Aminocyclopropane-1-carboxylic acid | C4H7NO2 | CID 535 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-Aminocyclopropane-1-carboxamide as an Ethylene Precursor Analog

Abstract

The phytohormone ethylene is a critical regulator of a vast array of physiological processes in plants, from seed germination to fruit ripening and senescence.[1][2] Research into the intricate mechanisms of ethylene biosynthesis and signaling often relies on the use of chemical tools that can modulate the pathway at specific points. 1-aminocyclopropane-1-carboxylic acid (ACC) is the immediate precursor to ethylene, and its application is a common method to induce ethylene-related responses.[3] This guide focuses on a key analog, 1-aminocyclopropane-1-carboxamide (ACC-amide), providing an in-depth technical overview for researchers, scientists, and drug development professionals. We will explore its mechanism of action, its utility as a research tool, detailed experimental protocols for its use, and a discussion of its synthesis and chemical properties, all grounded in authoritative scientific literature.

Introduction: The Central Role of Ethylene in Plant Biology

Ethylene, a simple gaseous hydrocarbon, was the first gaseous hormone to be identified and has profound effects on plant growth and development.[1] Its production is tightly regulated and can be induced by various developmental cues and environmental stresses, such as fruit ripening, leaf abscission, senescence, mechanical wounding, and pathogen attack.[4][5]

The biosynthesis of ethylene follows a well-elucidated pathway, often referred to as the Yang Cycle.[4][5] The journey begins with the amino acid methionine, which is converted to S-adenosyl-L-methionine (SAM).[2][6] The first committed and often rate-limiting step is the conversion of SAM to 1-aminocyclopropane-1-carboxylic acid (ACC) by the enzyme ACC synthase (ACS).[1][2][6] In the final step, ACC is oxidized by ACC oxidase (ACO) to produce ethylene, carbon dioxide, and cyanide.[2][4] Given that ACS activity is a key regulatory point, the application of exogenous ACC is a widely used technique to bypass this step and stimulate ethylene production for experimental purposes.[3]

This compound (ACC-amide): A Structural Analog with a Distinct Function

ACC-amide is a structural analog of ACC, differing by the substitution of the carboxylic acid group with an amide group. This seemingly minor chemical modification has significant implications for its biological activity and its utility as a research tool. While structurally similar to the ethylene precursor, the primary value of ACC-amide in research lies in its inability to be efficiently converted to ethylene by ACC oxidase. This property makes it an excellent negative control in experiments designed to study ethylene-dependent responses.

Mechanism of Action: A Tale of Two Molecules

The key to understanding the utility of ACC-amide lies in its differential interaction with ACC oxidase (ACO) compared to its carboxylic acid counterpart, ACC.

-

ACC as the Natural Substrate: ACC is the natural substrate for ACO, a non-heme iron-containing enzyme that, in the presence of oxygen, ascorbate, and bicarbonate, catalyzes the oxidative cleavage of ACC to form ethylene.[2][7][8]

-

ACC-amide as a Poor Substrate/Inhibitor: While structurally similar, the amide group in ACC-amide significantly alters its ability to bind to the active site of ACO and undergo the necessary oxidation. While some studies have explored the substrate promiscuity of ACO with various ACC derivatives, ACC-amide is generally considered a poor substrate at best.[9][10][11] Its primary role in experimental biology is therefore not as an ethylene precursor, but as a tool to dissect ethylene-dependent versus ethylene-independent effects of its precursor, ACC. Recent research has highlighted that ACC itself can act as a signaling molecule independent of ethylene, making tools like ACC-amide crucial for differentiating these pathways.[3][12][13][14][15][16]

Experimental Applications & Protocols

The primary application of ACC-amide is as a negative control in experiments where ACC is used to elicit an ethylene response. By comparing the effects of ACC, ACC-amide, and a vehicle control, researchers can confidently attribute observed physiological changes to ethylene production.

Probing Ethylene-Dependent Fruit Ripening

Rationale: Climacteric fruits, such as tomatoes and bananas, exhibit a burst of ethylene production that triggers ripening.[1][17][18] Applying exogenous ACC can accelerate this process.[19][20] To confirm that the observed ripening is due to the ethylene produced from ACC and not some other non-specific effect of the molecule, ACC-amide is used as a control.

Experimental Workflow:

Caption: Experimental workflow for studying ethylene-dependent fruit ripening.

Detailed Protocol: Ethylene Measurement in Plant Tissues by Gas Chromatography

This protocol provides a method to quantify ethylene production from plant tissues treated with ACC and ACC-amide. Gas chromatography (GC) is a highly sensitive and standard technique for ethylene measurement.[21][22][23][24][25]

Materials:

-

Gas-tight vials with septa

-

Syringes for gas sampling

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., alumina-based PLOT column)

-

Certified ethylene standard for calibration

-

Plant material (e.g., leaf discs, fruit slices)

-

Treatment solutions:

-

Vehicle control (e.g., sterile water or buffer)

-

ACC solution (e.g., 1 mM)

-

ACC-amide solution (e.g., 1 mM)

-

Procedure:

-

Sample Preparation: Excise plant tissue of a known weight or area and place it into a gas-tight vial.

-

Treatment Application: Add the respective treatment solutions (Vehicle, ACC, or ACC-amide) to the vials.

-

Incubation: Seal the vials and incubate them under controlled light and temperature conditions for a defined period (e.g., 1-4 hours) to allow ethylene to accumulate in the headspace.[25]

-

Gas Sampling: Using a gas-tight syringe, withdraw a known volume (e.g., 1 mL) of the headspace gas from each vial.[25]

-

GC Analysis: Inject the gas sample into the GC. The ethylene in the sample will be separated from other gases on the column and detected by the FID.

-

Quantification: Create a standard curve by injecting known concentrations of the ethylene standard. Use this curve to calculate the concentration of ethylene in the experimental samples.[21] Express the results as nL of ethylene per gram of tissue per hour (nL g⁻¹ h⁻¹).

Self-Validation: The inclusion of a certified ethylene standard for calibration is a critical self-validating step, ensuring the accuracy and reproducibility of the measurements.

Synthesis and Chemical Properties

While commercially available, an understanding of the synthesis of ACC-amide can be valuable for specialized applications. The synthesis of ACC and its derivatives can be achieved through various organic chemistry routes.[26][27][28][29] For instance, one common approach involves the cyclopropanation of a suitable precursor followed by functional group manipulations to introduce the amino and carboxamide moieties.

Table 1: Chemical Properties of ACC and ACC-amide

| Property | 1-Aminocyclopropane-1-carboxylic acid (ACC) | This compound (ACC-amide) |

| Molecular Formula | C₄H₇NO₂ | C₄H₈N₂O |

| Molar Mass | 101.10 g/mol | 100.12 g/mol |

| Appearance | White crystalline solid | White to off-white solid |

| Key Functional Group | Carboxylic Acid (-COOH) | Amide (-CONH₂) |

| Role in Ethylene Biosynthesis | Direct Precursor | Poor Substrate/Negative Control |

Data Interpretation & Case Studies

When using ACC-amide as a control, the expected outcome is that the physiological response observed with ACC treatment will be absent or significantly attenuated in the ACC-amide treated group, and this response will correlate with ethylene production levels.

Table 2: Hypothetical Data from a Fruit Ripening Experiment

| Treatment | Ethylene Production (nL g⁻¹ h⁻¹) | Days to Ripen |

| Vehicle Control | 5.2 ± 0.8 | 10 ± 1 |

| ACC (1 mM) | 85.6 ± 7.3 | 4 ± 1 |

| ACC-amide (1 mM) | 6.1 ± 1.0 | 9 ± 1 |

In this hypothetical case, the high ethylene production in the ACC-treated group corresponds with accelerated ripening. The ACC-amide group shows ethylene levels and a ripening time similar to the vehicle control, strongly indicating that the accelerated ripening is an ethylene-dependent process.

Conclusion & Future Directions

This compound is an indispensable tool for researchers studying ethylene biology. Its structural similarity to ACC, combined with its inability to be efficiently converted to ethylene, makes it the ideal negative control for dissecting ethylene-dependent physiological processes. As research increasingly points to ethylene-independent signaling roles for ACC, the use of ACC-amide to differentiate these pathways will become even more critical.[12][13][14][15][16] Future research could explore the potential for subtle, non-ethylene-related biological activities of ACC-amide itself, although its primary utility remains as a robust control in ethylene research.

Visualizing the Ethylene Biosynthesis Pathway

The following diagram illustrates the key steps in ethylene biosynthesis and highlights the distinct roles of ACC and ACC-amide.

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. Frontiers | 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene [frontiersin.org]

- 3. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gcwgandhinagar.com [gcwgandhinagar.com]

- 5. Ethylene (plant hormone) - Wikipedia [en.wikipedia.org]

- 6. Understanding the Biogenesis of Ethylene in Plants - Agriculture Notes by Agriculture.Institute [agriculture.institute]

- 7. books.rsc.org [books.rsc.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Frontiers | A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity [frontiersin.org]

- 10. A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 12. Something old, something new: Conservation of the ethylene precursor 1-amino-cyclopropane-1-carboxylic acid as a signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. researchgate.net [researchgate.net]

- 15. 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Differential Expression and Internal Feedback Regulation of 1-Aminocyclopropane-1-Carboxylate Synthase, 1-Aminocyclopropane-1-Carboxylate Oxidase, and Ethylene Receptor Genes in Tomato Fruit during Development and Ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CRISPR/Cas9‐mediated genome editing of MaACO1 (aminocyclopropane‐1‐carboxylate oxidase 1) promotes the shelf life of banana fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Gas Chromatography-Based Ethylene Measurement of Arabidopsis Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Gas Chromatography-Based Ethylene Measurement of Arabidopsis Seedlings | Springer Nature Experiments [experiments.springernature.com]

- 24. agriculturejournals.cz [agriculturejournals.cz]

- 25. Quantification of Ethylene Production in Leaf and Bud Tissue of the Subtropical Tree Crop Litchi (Litchi chinensis Sonn.) Using Gas Chromatography and Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

- 27. 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. A simple synthesis of the ripening agent 1-aminocyclopropane-1-carboxylic acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 29. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]

A Guide to the Structural Analysis of 1-Aminocyclopropane-1-carboxamide: A Senior Scientist’s Perspective

Introduction: Unveiling a Molecule of Growing Importance

1-Aminocyclopropane-1-carboxamide (ACC-Amide), a derivative of the well-known plant hormone precursor 1-aminocyclopropane-1-carboxylic acid (ACC), is a molecule of increasing interest in the fields of biochemistry and drug discovery.[1][2] While ACC is renowned for its role in ethylene biosynthesis, the structural nuances and potential biological activities of its amide counterpart are less explored, presenting a compelling frontier for researchers.[1] Understanding the precise three-dimensional architecture of ACC-Amide is paramount, as its structure dictates its function, reactivity, and potential as a therapeutic agent or biochemical probe.

This technical guide provides a comprehensive, in-depth framework for the structural elucidation of this compound. Moving beyond mere data presentation, this document offers a rationale for the selection of analytical techniques, details field-proven experimental protocols, and explores the interpretation of the resulting data, reflecting a holistic approach to structural analysis.

Section 1: The Cyclopropane Core - A Nucleus of Strain and Unique Chemistry

The defining feature of ACC-Amide is its cyclopropane ring. This three-membered carbocycle is characterized by significant ring strain due to its compressed C-C-C bond angles (approximately 60°), a stark deviation from the ideal 109.5° for sp³ hybridized carbons.[3] This inherent strain endows the molecule with unique electronic properties and a distinct reactivity profile compared to acyclic analogues. The C-C bonds possess a higher p-character, leading to a resemblance to alkenes in some of their chemical behaviors.[4] This "alkene-like" character is a critical consideration when analyzing intermolecular interactions and potential binding modes with biological targets.[4]

A thorough structural analysis must, therefore, begin with a deep appreciation for how this strained ring influences the overall molecular geometry, the disposition of the amino and carboxamide substituents, and the molecule's electronic landscape.

Section 2: A Multi-faceted Spectroscopic Approach for Structural Confirmation

No single technique can provide a complete structural picture. A robust analysis relies on the synergistic use of multiple spectroscopic methods to build a self-validating dataset. The following sections detail the key spectroscopic workflows for characterizing ACC-Amide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the cornerstone for confirming the covalent framework of ACC-Amide in solution. High-resolution ¹H and ¹³C NMR, complemented by 2D techniques, provides unambiguous evidence of the molecule's structure.

Expected Spectral Features:

| Nucleus | Functional Group | Expected Chemical Shift (δ) ppm | Key Corroborating Evidence |

| ¹H | Cyclopropane (CH₂) | ~ 1.20 - 1.50 | Diastereotopic protons, appearing as complex multiplets. Their chemical shift is influenced by the proximity to the amino and carboxamide groups.[5][6] |

| ¹H | Amine (NH₂) | Variable, broad | Position and intensity are solvent and concentration-dependent; can be confirmed by D₂O exchange. |

| ¹H | Amide (NH₂) | Variable, broad | Two distinct signals may be observed due to restricted rotation around the C-N bond. Confirmed by D₂O exchange. |

| ¹³C | Cyclopropane (CH₂) | ~ 15 - 25 | Shielded region of the spectrum, characteristic of strained rings. |

| ¹³C | Quaternary Cyclopropane (C) | ~ 30 - 40 | The carbon atom bonded to both the amine and carboxamide groups. |

| ¹³C | Carbonyl (C=O) | ~ 170 - 180 | Downfield shift characteristic of an amide carbonyl. |

Experimental Protocol: 2D NMR for Unambiguous Assignment

-

Sample Preparation: Dissolve 5-10 mg of high-purity ACC-Amide in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure the sample is free of particulate matter.

-

¹H NMR Acquisition: Acquire a standard high-resolution ¹H spectrum to identify all proton resonances.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to identify all carbon resonances.

-

COSY (Correlation Spectroscopy) Acquisition: This experiment reveals ¹H-¹H coupling networks. A cross-peak between two proton signals indicates they are coupled (typically within 2-3 bonds). This is crucial for confirming the connectivity of the cyclopropane ring protons.

-

HSQC (Heteronuclear Single Quantum Coherence) Acquisition: This experiment correlates each proton with its directly attached carbon atom. It provides an unambiguous link between the ¹H and ¹³C assignments.

-

Data Processing and Interpretation: Process the spectra using appropriate software. The combination of these experiments allows for the complete and confident assignment of all ¹H and ¹³C signals, validating the core structure of this compound.

Vibrational Spectroscopy (FTIR): Probing Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. The vibrational frequencies of the amine, amide, and cyclopropane moieties provide a characteristic spectral fingerprint.

Characteristic FTIR Absorption Bands:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Appearance |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3250 | Two distinct, medium-intensity bands for a primary amine.[7] |

| Amide (N-H) | Symmetric & Asymmetric Stretch | 3500 - 3100 | Two bands, often broad due to hydrogen bonding.[8][9] |

| Carbonyl (C=O) | Stretch (Amide I band) | 1680 - 1630 | Strong, sharp absorption.[8] |

| Amine/Amide (N-H) | Bend | 1650 - 1580 | Medium intensity, can sometimes overlap with the C=O stretch.[7] |

| Cyclopropane (C-H) | Stretch | ~ 3050 | Weak to medium, characteristic of C-H bonds on a strained ring. |

| Cyclopropane Ring | Deformation | ~ 1020 | Weak to medium, indicative of the ring structure. |

Causality Insight: The presence of two N-H stretching bands in the 3100-3500 cm⁻¹ region is a hallmark of a primary amide, distinguishing it from secondary and tertiary amides.[8][9] Similarly, the primary amine group also contributes a characteristic two-band pattern in this region.[7] The precise positions and broadening of these N-H and C=O bands are highly sensitive to intermolecular hydrogen bonding, providing clues about the solid-state packing of the molecule.

Mass Spectrometry (MS): The Final Molecular Weight Confirmation

Mass spectrometry provides the definitive molecular weight and can offer structural information through fragmentation analysis. The "Nitrogen Rule" is a key principle in the MS analysis of compounds like ACC-Amide.

The Nitrogen Rule in Practice: The molecular formula of ACC-Amide is C₄H₈N₂O.[10] It contains two nitrogen atoms (an even number). Therefore, according to the Nitrogen Rule, its molecular ion (M⁺•) peak in an electron ionization (EI) mass spectrum will have an even mass-to-charge (m/z) ratio. The calculated molecular weight is 100.12 g/mol .[10] We would expect a molecular ion peak at m/z = 100.

Expected Fragmentation Pathways: In mass spectrometry, cyclic amines often undergo fragmentation through α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom.[11][12] For ACC-Amide, a characteristic fragmentation would be the cleavage of the cyclopropane ring, leading to the formation of stable, resonance-stabilized fragments. The loss of the carboxamide group (•CONH₂) or cleavage across the ring are plausible fragmentation patterns that help confirm the structure.

Section 3: X-ray Crystallography - The Definitive 3D Structure

While spectroscopy provides invaluable data on connectivity and functional groups, single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.[13][14] This technique yields a wealth of information, including exact bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions that govern the crystal packing.

Workflow: From Crystal to Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Interpreting the Crystal Structure: A Focus on Intermolecular Forces

The crystal structure of ACC-Amide would likely reveal an extensive network of hydrogen bonds. The amine (NH₂) and amide (NH₂) groups are excellent hydrogen bond donors, while the amide carbonyl oxygen is a strong hydrogen bond acceptor. Analyzing these interactions is crucial for understanding the molecule's physical properties, such as melting point and solubility, and provides a model for how it might interact with biological macromolecules.

Caption: Potential Hydrogen Bonding Network in ACC-Amide Crystal Lattice.

Section 4: Computational Chemistry - A Complementary In Silico Analysis

Computational modeling serves as a powerful complement to experimental data.[15] Techniques like Density Functional Theory (DFT) can be used to:

-

Predict Stable Conformations: Identify low-energy conformations of the molecule in the gas phase or in solution.

-

Correlate Spectroscopic Data: Calculate theoretical NMR and IR spectra to aid in the assignment of experimental signals.

-

Analyze Electronic Properties: Map the electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting reactivity and intermolecular interactions.[16]

This in silico analysis provides a dynamic perspective that contrasts with the static picture from X-ray crystallography, offering a more complete understanding of the molecule's behavior.

Conclusion: An Integrated Strategy for Definitive Structural Analysis

The structural elucidation of this compound requires a rigorous, multi-pronged approach. The inherent strain of the cyclopropane ring imparts unique chemical characteristics that must be considered throughout the analysis. By integrating the evidence from NMR, FTIR, and mass spectrometry, researchers can build a confident model of the molecule's connectivity and composition. This model is then brought into high-resolution focus by single-crystal X-ray crystallography, which provides the definitive three-dimensional structure and reveals the subtle interplay of intermolecular forces. Finally, computational modeling complements this experimental data, offering insights into the molecule's dynamic behavior and electronic nature. This integrated strategy ensures a self-validating and comprehensive structural understanding, paving the way for further investigation into the biological and medicinal potential of this intriguing molecule.

References

- Studied cyclopropane and cyclopropanone derivatives. ResearchGate.

- The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides.

- This compound | C4H8N2O | CID 11708050. PubChem.

- 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. PubMed Central.

- Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

- Video: Mass Spectrometry of Amines. JoVE.

- A Novel Synthesis of 1-Aminocyclopropane-1-carboxylic Acid (ACC). Taylor & Francis Online.

- Non-alkane behavior of cyclopropane and its derivatives: Characterization of unconventional hydrogen bond interactions. ResearchGate.

- Functional Groups and IR Tables. Chemistry LibreTexts.

- GCMS Section 6.15. Whitman College.

- A simple synthesis of the ripening agent 1-aminocyclopropane-1-carboxylic acid. Journal of the Chemical Society, Chemical Communications.

- Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. Google Patents.

- 1-Aminocyclopropane-1-carboxylate synthase. Wikipedia.

- Crystal structure and mechanistic implications of 1-aminocyclopropane-1-carboxylic acid oxidase--the ethylene-forming enzyme. PubMed.

- How to distinguish between secondary amide N-H and secondary amine N-H peaks present in same molecules by FTIR? ResearchGate.

- Computational Study of Cyclopropanation Reactions with Halodiazoacetates. ACS Publications.

- IR Spectroscopy Tutorial: Amines. UCLA Chemistry.

- Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. ACS Publications.

- Structure of 1-aminocyclopropane-1-carboxylate synthase in complex with an amino-oxy analogue of the substrate. PubMed.

- The Proton NMR Assignment of 1-Aminocyclo-propane-1-carboxylic Acid. Spectroscopy Letters.

- Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. ACS Publications.

- 1-aminocyclopropane-1-carboxylate. AMIBASE.

- 1-Aminocyclopropane-1-carboxylic acid | C4H7NO2 | CID 535. PubChem.

- Mass Spectrometry: Amine Fragmentation. JoVE.

- Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate.

- ACC (1-Aminocyclopropane-1-Carboxylate) Deaminase Activity, a Widespread Trait in Burkholderia Species, and Its Growth-Promoting Effect on Tomato Plants. ASM Journals.

- Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. PubMed Central.

- 1?aminocyclopropane?1?carboxamide hydrochloride, min 97%, 1 gram. CP Lab Safety.

- Compound 1-aminocyclopropane-1-carboxylate (FDB030242). FooDB.

- Fragmentation (mass spectrometry). Wikipedia.

- The Proton NMR Assignment of 1-Aminocyclo-propane-1-carboxylic Acid. Taylor & Francis Online.

- Bacterial biosynthesis of 1-aminocyclopropane-1-caboxylate (ACC) deaminase, a useful trait to elongation and endophytic colonization of the roots of rice under constant flooded conditions. NIH National Library of Medicine.

- Pseudomonas 1-Aminocyclopropane-1-carboxylate (ACC) Deaminase and Its Role in Beneficial Plant-Microbe Interactions. MDPI.

- Mechanistic Studies of 1-Aminocyclopropane-1-carboxylate Deaminase (ACCD): Characterization of an Unusual PLP-dependent Reaction. PMC - NIH National Library of Medicine.

- X-ray Crystallography. CCDC.

Sources

- 1. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound | C4H8N2O | CID 11708050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Video: Mass Spectrometry of Amines [jove.com]